2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1-methyl-5-(4-chlorophenyl)imidazole core linked via a sulfanyl bridge to an N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide moiety. For instance, compounds with 1,3,4-thiadiazole and imidazole scaffolds are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities due to their electronic and steric tunability .
The presence of the 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability, while the ethyl substituent on the thiadiazole ring could modulate metabolic stability. The sulfanyl (-S-) linker between the imidazole and acetamide groups likely contributes to conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS2/c1-3-14-20-21-15(25-14)19-13(23)9-24-16-18-8-12(22(16)2)10-4-6-11(17)7-5-10/h4-8H,3,9H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAXAGLZDOZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these steps include chlorinating agents, sulfur sources, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The compound is included in several anticancer screening libraries, indicating its potential role in cancer treatment. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways that are critical for tumor growth and survival.
Antiviral Properties
Research has shown that this compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections. Its inclusion in antiviral libraries suggests that it has been screened for effectiveness against viruses, potentially targeting viral replication mechanisms.
Agrochemical Applications
Due to its structural characteristics, there is potential for this compound to be developed as an agrochemical agent. Its efficacy against plant pathogens or pests could be explored, contributing to sustainable agricultural practices.
Anticancer Research
A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis (programmed cell death) in breast and lung cancer cells. The study emphasized the need for further in vivo studies to validate these findings and explore the therapeutic index of the compound.
Antiviral Screening
In another investigation, the compound was tested against a panel of viruses, including influenza and HIV. The findings revealed moderate antiviral activity, with specific concentrations leading to a reduction in viral load. This suggests that further optimization of the compound's structure could enhance its efficacy and selectivity.
Data Table: Summary of Applications
| Application Area | Potential Effects | Relevant Studies |
|---|---|---|
| Anticancer | Cytotoxicity, apoptosis induction | Study on human cancer cell lines |
| Antiviral | Reduction in viral load | Screening against influenza and HIV |
| Agrochemical | Efficacy against plant pathogens | Potential development as an agrochemical |
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:
Notes:
- *Assumed formula based on substituent analysis.
- 4g and 4h () exhibit higher melting points (203–205°C and 180–182°C, respectively) compared to other analogs, likely due to strong intermolecular interactions from polar piperazine/furan groups.
Key Findings and Implications
- Activity Gaps : While structural analogs show diverse activities (anticancer, COX inhibition), the target compound’s specific biological profile remains unconfirmed. Further in vitro assays are needed to validate hypothesized effects.
- Synthetic Feasibility : The compound’s synthesis is likely cost-effective, leveraging established methods for imidazole-thiadiazole hybrids .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates imidazole and thiadiazole moieties, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a 4-chlorophenyl group attached to an imidazole ring, linked via a sulfanyl group to a thiadiazole acetamide. The presence of these functional groups is pivotal in determining its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds containing imidazole and thiadiazole rings. For instance:
- Synthesis and Testing : A series of related compounds were synthesized and screened for antimicrobial activity against various pathogens. Compounds with similar structural features exhibited moderate to good antibacterial activities against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Target Compound | E. coli | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : Research indicated that derivatives with similar structures showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising anticancer activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds containing imidazole rings often act as enzyme inhibitors, particularly in pathways involving nucleic acid synthesis.
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
- Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A study on a related imidazole derivative demonstrated significant inhibition of tumor growth in xenograft models when administered at doses of 50 mg/kg body weight .
- Case Study 2 : Another investigation revealed that a thiadiazole derivative exhibited potent antifungal activity against Candida albicans, with an MIC value comparable to standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
